molecular formula C22H16O7 B2829291 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 858762-85-3

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No. B2829291
CAS RN: 858762-85-3
M. Wt: 392.363
InChI Key: VWWPDECCXUNJBA-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate, also known as DFC, is a synthetic compound that belongs to the family of coumarin derivatives. It has been extensively studied for its potential applications in scientific research due to its structural and chemical properties.

Scientific Research Applications

Synthetic Chemistry and Catalysis

A study by Zhang et al. (2018) developed a facile and efficient one-pot synthesis method for 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, demonstrating the wide functional group tolerance and application to various substrates with good to excellent yields. This method avoids the use of expensive transition metals and eliminates tedious intermediate purification, highlighting the compound's utility in synthetic chemistry (Zhang et al., 2018).

Molecular Structure and Reactivity

Peiliang Zhao and Zhong-Zhen Zhou (2009) explored the molecular structure of a closely related compound, showcasing extensive intermolecular hydrogen bonding interactions and highlighting its potential in studying molecular interactions and reactivity (Zhao & Zhou, 2009).

Antimicrobial and Antitumor Activities

Alvey et al. (2009) reported on the diversity-oriented synthesis of furo[3,2-f]chromanes with antimycobacterial activity, indicating the potential of chromen derivatives in developing new antimicrobial agents (Alvey et al., 2009). Additionally, Das et al. (2009) highlighted a chromene derivative's ability to overcome drug resistance in cancer cells, suggesting its application in cancer therapy research (Das et al., 2009).

Environmental and Material Science

Bam and Chalifoux (2018) accomplished a regioselective synthesis of 2,3-disubstituted chromen-4-one derivatives, demonstrating the potential of these compounds in material science and environmental chemistry through a domino reaction sequence (Bam & Chalifoux, 2018).

properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-25-17-8-5-13(10-20(17)26-2)16-12-28-19-11-14(6-7-15(19)21(16)23)29-22(24)18-4-3-9-27-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWPDECCXUNJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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